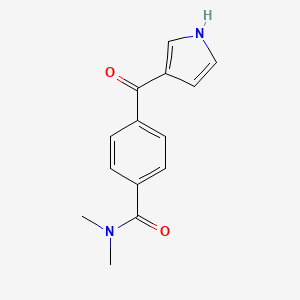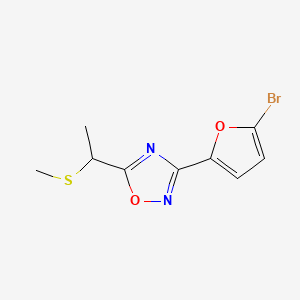
4-(Cyclohexylamino)-1-cyclopropylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclohexylamino)-1-cyclopropylpyrrolidin-2-one, commonly known as CPP, is a synthetic compound that belongs to the class of pyrrolidinones. CPP has gained significant attention in the scientific community due to its potential applications in various fields, including neuroscience, pharmacology, and drug development. CPP is a potent competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes.
Applications De Recherche Scientifique
CPP has been extensively studied for its potential applications in various fields of research. In neuroscience, CPP is commonly used as a pharmacological tool to study the 4-(Cyclohexylamino)-1-cyclopropylpyrrolidin-2-one receptor and its role in synaptic plasticity, learning, and memory processes. CPP has also been investigated for its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. In pharmacology, CPP is used as a reference compound to evaluate the efficacy and potency of new 4-(Cyclohexylamino)-1-cyclopropylpyrrolidin-2-one receptor antagonists. CPP has also been studied for its potential applications in drug development, particularly in the design of new analgesics and anesthetics.
Mécanisme D'action
CPP acts as a competitive antagonist of the 4-(Cyclohexylamino)-1-cyclopropylpyrrolidin-2-one receptor, which is a subtype of the ionotropic glutamate receptor. The 4-(Cyclohexylamino)-1-cyclopropylpyrrolidin-2-one receptor is involved in various physiological processes, including synaptic plasticity, learning, and memory. CPP binds to the receptor's ion channel pore and prevents the influx of calcium ions, thus inhibiting the receptor's activation. This leads to a decrease in the excitability of the neuron and a reduction in synaptic plasticity.
Biochemical and Physiological Effects:
CPP's biochemical and physiological effects are mainly related to its action on the 4-(Cyclohexylamino)-1-cyclopropylpyrrolidin-2-one receptor. By inhibiting the receptor's activation, CPP reduces the influx of calcium ions and the subsequent activation of intracellular signaling pathways. This leads to a decrease in the excitability of the neuron and a reduction in synaptic plasticity. CPP has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine, which are involved in various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
CPP's advantages for lab experiments include its high potency and selectivity for the 4-(Cyclohexylamino)-1-cyclopropylpyrrolidin-2-one receptor, which makes it a useful pharmacological tool for studying the receptor's function. CPP's limitations include its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in in vivo studies. CPP's potential toxicity and side effects also need to be considered when using it in lab experiments.
Orientations Futures
CPP's potential applications in various fields of research continue to be explored. In neuroscience, future research could focus on the role of the 4-(Cyclohexylamino)-1-cyclopropylpyrrolidin-2-one receptor and its antagonists in synaptic plasticity and learning and memory processes. In pharmacology, future research could focus on the development of new 4-(Cyclohexylamino)-1-cyclopropylpyrrolidin-2-one receptor antagonists with improved efficacy and safety profiles. CPP's potential therapeutic applications in the treatment of neurological disorders also need to be further investigated. Overall, CPP's potential as a pharmacological tool and drug candidate makes it an exciting area of research for the future.
Méthodes De Synthèse
CPP can be synthesized through a multistep process involving the reaction of cyclohexylamine with cyclopropylketone in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to cyclization using an acid catalyst, followed by purification through column chromatography. The purity and yield of CPP can be improved by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
4-(cyclohexylamino)-1-cyclopropylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c16-13-8-11(9-15(13)12-6-7-12)14-10-4-2-1-3-5-10/h10-12,14H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJNPMMSEHYRQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CC(=O)N(C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Tert-butyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7584999.png)
![1-Chloro-2-[1-(dimethylsulfamoylamino)ethyl]-3-fluorobenzene](/img/structure/B7585001.png)
![2-(3-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B7585009.png)
![3-(4-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one](/img/structure/B7585013.png)
![[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7585021.png)
![[4-(pyrrolidine-1-carbonyl)phenyl]-(1H-pyrrol-3-yl)methanone](/img/structure/B7585029.png)

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide](/img/structure/B7585039.png)

![[4-(Oxolan-3-yloxy)piperidin-1-yl]-piperidin-1-ylmethanone](/img/structure/B7585062.png)
![3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7585066.png)


